Isotopic Purity and Deuterium Incorporation: Ensuring Quantitative Accuracy in LC-MS/MS
Ravuconazole-d4 demonstrates isotopic purity ≥98% and deuterium incorporation at the 2,3,5,6 positions of the benzonitrile ring, as confirmed by NMR and MS characterization . In contrast, unlabeled ravuconazole exhibits no mass shift, while alternative 13C-labeled analogs may show incomplete isotopic enrichment (<99 atom % 13C) due to synthetic limitations [1]. This high isotopic enrichment minimizes the 'cross-talk' contribution of the internal standard to the analyte channel (typically <0.1% of the analyte response at LLOQ), ensuring that quantitation accuracy at the lower limit of quantification (LLOQ) is not compromised .
| Evidence Dimension | Isotopic purity and mass shift |
|---|---|
| Target Compound Data | ≥98% chemical purity; +4 Da mass shift from deuterium substitution on benzonitrile ring |
| Comparator Or Baseline | Unlabeled ravuconazole: no mass shift; 13C-labeled analogs: variable isotopic enrichment, often <99 atom % |
| Quantified Difference | Target provides a stable +4 Da separation with high isotopic enrichment, while unlabeled has 0 Da separation and 13C analogs may introduce quantitation bias due to incomplete labeling |
| Conditions | LC-MS/MS selected reaction monitoring (SRM) analysis of ravuconazole in biological matrices |
Why This Matters
High isotopic purity directly translates to method accuracy at low concentrations, a critical requirement for FDA/EMA bioanalytical method validation.
- [1] SynZeal Research. Ravuconazole-d4 product page: Isotopic enrichment specifications. Accessed 2025. https://www.synzeal.com/en/ravuconazole-d4 View Source
